N,4-dimethyl-N-phenyl-3-[(2-phenylpropanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-dimethyl-N-phenyl-3-[(2-phenylpropanoyl)amino]benzamide is an organic compound belonging to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-N-phenyl-3-[(2-phenylpropanoyl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Acylation: The initial step involves the acylation of aniline with 2-phenylpropanoic acid to form N-phenyl-2-phenylpropanamide.
Nitration: The next step involves the nitration of the benzamide core to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Methylation: Finally, the amino group is methylated using methyl iodide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-N-phenyl-3-[(2-phenylpropanoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzene ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated benzamides.
Scientific Research Applications
N,4-dimethyl-N-phenyl-3-[(2-phenylpropanoyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,4-dimethyl-N-phenyl-3-[(2-phenylpropanoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethylbenzamide
- N-phenylbenzamide
- 2-phenylpropanamide
Uniqueness
N,4-dimethyl-N-phenyl-3-[(2-phenylpropanoyl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H24N2O2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N,4-dimethyl-N-phenyl-3-(2-phenylpropanoylamino)benzamide |
InChI |
InChI=1S/C24H24N2O2/c1-17-14-15-20(24(28)26(3)21-12-8-5-9-13-21)16-22(17)25-23(27)18(2)19-10-6-4-7-11-19/h4-16,18H,1-3H3,(H,25,27) |
InChI Key |
QFBXQYBOUGHYHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)NC(=O)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.